molecular formula C8H8BrNO B3177903 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one CAS No. 27784-79-8

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one

Cat. No.: B3177903
CAS No.: 27784-79-8
M. Wt: 214.06 g/mol
InChI Key: TTYFVLXVNAATTA-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one (CAS 27784-79-8) is a high-value brominated heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features a fused bicyclic structure with a bromine atom at the 2-position, making it a crucial building block for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The indol-4-one scaffold is recognized as a privileged structure in medicinal chemistry. Research into indol-4-one derivatives has demonstrated significant potential, particularly in the development of antifungal agents . Studies have shown that structural modifications on this core structure can lead to compounds with enhanced biological activity, and the bromine substituent on this scaffold provides a strategic handle for such structure-activity relationship (SAR) explorations . Furthermore, structurally related tetrahydroindazole analogues based on a similar molecular framework have been identified as inhibitors of CDK2/cyclin complexes, highlighting the relevance of this chemotype in kinase research and the development of potential therapeutic agents . This product is supplied with high purity and must be stored under an inert atmosphere at 2-8°C to ensure stability . It is intended for research purposes only in laboratory settings. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYFVLXVNAATTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271194
Record name 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one
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Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27784-79-8
Record name 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27784-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 2 Bromo 6,7 Dihydro 1h Indol 4 5h One and Its Derivatives

Multi-Component Reaction Approaches to the Dihydroindolone Scaffold

The synthesis of the 6,7-dihydro-1H-indol-4(5H)-one core, often referred to as a 4,5,6,7-tetrahydroindol-4-one, is frequently achieved through multi-component reactions (MCRs). These reactions are highly efficient, combining two or more starting materials in a single step to construct complex molecular architectures, thereby reducing waste and improving atom economy.

Condensation Reactions with Dicarbonyl Compounds and Amines

A foundational and widely utilized strategy for assembling the dihydroindolone scaffold involves the condensation of a 1,3-dicarbonyl compound, typically a cyclohexanedione derivative like dimedone or 1,3-cyclohexanedione (B196179) itself, with a source of aminocarbonyl functionality.

The classical Nenitzescu indole (B1671886) synthesis, first reported in 1928, provides a historical basis for this approach, involving the reaction of 1,3-cyclohexadiones with α-aminocarbonyl compounds. mdpi.com A significant challenge with α-aminoaldehydes or ketones is their propensity for self-condensation. mdpi.com To circumvent this, modern variations often generate the aminocarbonyl species in situ.

More contemporary MCRs have refined this process. One effective method is a three-component reaction between a phenacyl bromide, a 1,3-dicarbonyl compound (such as dimedone), and an aniline (B41778) derivative. researchgate.net This reaction, often conducted in a water-ethanol mixture under reflux, proceeds in two steps to yield 1-aryl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net Another approach involves the domino reaction of arylglyoxals with enamines, which successfully synthesizes 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones under catalyst-free conditions. rsc.org

The table below summarizes representative condensation reactions for the synthesis of the dihydroindolone scaffold.

ReactantsKey ConditionsProduct TypeReference
1,3-Cyclohexadione, α-AminocarbonylClassical Nenitzescu conditions2,3-Unsubstituted Dihydroindolone mdpi.com
Phenacyl bromide, Dimedone, AnilineWater-Ethanol (1:1), Reflux1,2-Diaryl Dihydroindolone researchgate.net
Arylglyoxals, EnaminesCatalyst-free7-Hydroxy-2-aryl Dihydroindolone rsc.org
1,3-Dicarbonyl, 2-Azido-1,1-diethoxyethane (B2413938)Followed by cyclization (e.g., TFA)Functionalized Dihydroindolone researchgate.net

Cyclization Pathways to 6,7-dihydro-1H-indol-4(5H)-ones

The condensation step is intrinsically linked to a subsequent intramolecular cyclization that forms the pyrrole (B145914) ring of the dihydroindolone system. The specific pathway depends on the intermediates formed during the initial condensation.

In the reaction involving 2-azido-1,1-diethoxyethane and a 1,3-dicarbonyl compound, the initial condensation is followed by a cyclization step that can be promoted by reagents such as triphenylphosphine (B44618) (PPh3) and trifluoroacetic acid (TFA). researchgate.net The reaction first forms a vinyl azide (B81097) intermediate, which then undergoes cyclization to furnish the pyrrole ring, ultimately yielding the 6,7-dihydro-1H-indol-4(5H)-one structure. researchgate.net This method is versatile, allowing for the synthesis of a variety of functionalized pyrroles and the target dihydroindolones. researchgate.net

Similarly, the reaction of phenacyl bromide, dimedone, and anilines involves an initial alkylation of the dicarbonyl compound, followed by condensation with the amine and subsequent intramolecular cyclization to form the stable, fused heterocyclic system. researchgate.net These cyclization strategies are crucial for efficiently building the core indole framework from acyclic or monocyclic precursors.

Functionalization and Halogenation Methodologies

Once the 6,7-dihydro-1H-indol-4(5H)-one scaffold is constructed, further functionalization is necessary to produce derivatives such as the target 2-bromo compound. This requires precise control over the regioselectivity of the reactions.

Regioselective Introduction of Bromine Substituents

The introduction of a bromine atom at the C2 position of the 6,7-dihydro-1H-indol-4(5H)-one ring is a key synthetic challenge. The regioselectivity of bromination on this scaffold is influenced by the electronic nature of the pyrrole ring and the presence of the carbonyl group in the adjacent carbocyclic ring.

Direct electrophilic bromination using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) is a common strategy for halogenating electron-rich heterocyclic systems. mdpi.com However, the outcome on the dihydroindolone system can be complex. Studies on the structurally analogous 5,6-disubstituted-indan-1-ones provide valuable insights. researchgate.netmdpi.com In these systems, bromination conditions dictate the site of substitution. Reaction with Br₂ in acetic acid can lead to bromination on the aromatic ring as well as at the α-position to the carbonyl (the C2 position). mdpi.com Conversely, conducting the reaction under basic conditions (e.g., with KOH) can favor selective bromination on the aromatic portion of the molecule. mdpi.com

For the 6,7-dihydro-1H-indol-4(5H)-one system, the C2 and C3 positions of the pyrrole ring are activated towards electrophilic attack. Achieving selective bromination at C2 would likely require careful optimization of the brominating agent, solvent, and temperature to disfavor substitution at C3 or on the carbocyclic ring. The use of a directing group on the indole nitrogen could also be a viable strategy to control the regiochemical outcome.

Strategies for Positional Diversification on the Dihydroindolone Ring System

Beyond C2-bromination, diversifying the functionality at other positions on the dihydroindolone ring is essential for creating a library of compounds for further investigation. Ring systems are a fundamental component of molecular scaffolds, influencing the three-dimensional structure and biological activity of molecules. researchgate.net

Strategies for diversification include:

N-Functionalization: The nitrogen atom of the indole ring is a common site for modification. Alkylation or acylation can be readily achieved, as demonstrated in the synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid, where 6-bromoindole (B116670) is N-alkylated using methyl bromoacetate (B1195939) in the presence of a base like sodium hydride (NaH). nih.gov

Substitution on the Carbocyclic Ring: As shown in the bromination of indanones, positions on the six-membered ring can be functionalized, particularly when activated by electron-donating groups. mdpi.com

Manipulation of the Carbonyl Group: The ketone at the C4 position can be transformed into other functional groups, such as alcohols or alkenes, providing another handle for diversification.

Metal-Catalyzed Synthetic Transformations

The 2-bromo-6,7-dihydro-1H-indol-4(5H)-one, once synthesized, becomes a valuable substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura cross-coupling reaction, for instance, is a highly effective method for creating new C-C bonds. A C7-bromo-4-substituted-1H-indazole has been successfully coupled with various boronic acids using a palladium catalyst, demonstrating the utility of bromo-heterocycles in such transformations. nih.gov It is anticipated that this compound would similarly undergo Suzuki-Miyaura coupling with aryl or vinyl boronic acids to introduce diverse substituents at the C2 position.

Other metal-catalyzed reactions could also be employed. Copper-catalyzed reactions, such as the Sonogashira coupling of aryl halides with terminal alkynes, have been used in the synthesis of related heterocyclic systems like isoindolinones. nih.gov Furthermore, nickel and rhodium catalysts have been shown to mediate a variety of cyclization and annulation reactions on indole-containing substrates. chemrxiv.orgbeilstein-journals.org These advanced catalytic methods offer a broad toolkit for the elaboration of the 2-bromo-dihydroindolone scaffold into more complex and potentially bioactive molecules.

The table below outlines potential metal-catalyzed transformations for a bromo-dihydroindolone derivative.

Reaction TypeCatalyst/ReagentsTransformationReference Principle
Suzuki-Miyaura CouplingPd catalyst (e.g., PdCl₂(PPh₃)₂), Base, Boronic AcidC-C bond formation (Arylation/Vinylation) nih.gov
Sonogashira CouplingCu catalyst, Pd co-catalyst, Terminal AlkyneC-C bond formation (Alkynylation) nih.gov
Heck CouplingPd catalyst, Base, AlkeneC-C bond formation (Vinylation) nih.gov
Buchwald-Hartwig AminationPd catalyst, Base, AmineC-N bond formation (Amination) chemrxiv.org

Innovative Reaction Conditions and Techniques

Beyond catalyst development, the innovation in reaction conditions and techniques plays a vital role in advancing synthetic chemistry towards more efficient, sustainable, and scalable processes.

Microwave-assisted synthesis has become an established technique for accelerating a wide range of organic reactions. researchgate.nettandfonline.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. researchgate.netijpsjournal.comarkat-usa.org This efficiency stems from the direct and rapid heating of the solvent and reactants, which can lead to thermal and specific microwave effects.

The synthesis of various indole derivatives has been shown to benefit significantly from microwave assistance. For example, the synthesis of imidazo-indole hybrids using microwave irradiation demonstrated better efficiency and faster response times than conventional heating. researchgate.netasianpubs.org Similarly, one-pot syntheses of spiro[indoline-3,4′-quinoline] derivatives are achieved with short reaction times and high yields under microwave conditions. tandfonline.com A study on the synthesis of azaindoles via an intramolecular Heck reaction also highlighted the generality and efficiency of the microwave-assisted one-pot procedure. researchgate.net The dehydrogenative aromatization of an oxoindole to a hydroxyindole was also achieved in minutes with good yields using focused microwave irradiation. actascientific.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

Reaction Type Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Synthesis of Imidazo-Indole Hybrids 8-9.5 hours, 28-72% 20-30 minutes, 84-98% ijpsjournal.com
Synthesis of 5-aminopyrazolone 4 hours, 80% 2 minutes, 88% ijpsjournal.com
Synthesis of researchgate.nettandfonline.com oxazines Hours Minutes arkat-usa.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies include the use of safer solvents, renewable feedstocks, and catalysis, as well as conducting reactions under solvent-free conditions. science.gov

Solvent-free, or solid-state, reactions are particularly attractive as they reduce waste, cost, and the environmental impact associated with solvent use. science.gov These reactions can be facilitated by grinding, ball-milling, or heating the neat reactants, often in the presence of a solid-supported catalyst. The synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] researchgate.nettandfonline.com oxazine-3-ones has been demonstrated under solvent-free conditions using a recyclable magnetic nickel-zinc (B8489154) ferrite (B1171679) nanocatalyst, which can be easily recovered using an external magnet. rsc.org

Other green approaches applicable to indole synthesis include the use of visible-light photocatalysis, which operates under extremely mild conditions. rsc.org The synthesis of pyrido[1,2-a]indol-6(7H)-ones was achieved through a formal (4+2) cycloaddition using visible light, showcasing a method with high reaction efficiency and a broad substrate scope. rsc.org The use of water as a solvent and the development of catalytic systems that operate under mild, solvent-free conditions are central to the advancement of sustainable synthetic methodologies for complex molecules derived from this compound. tandfonline.com

Reactivity and Mechanistic Investigations of 2 Bromo 6,7 Dihydro 1h Indol 4 5h One

Electrophilic and Nucleophilic Reactivity of the Dihydroindolone System

The dihydroindolone system of 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one possesses both electrophilic and nucleophilic centers. The carbon atom at the C2 position, bearing a bromine atom, is expected to be electrophilic. Nucleophilic attack at this position would result in the substitution of the bromide ion. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom can influence the reactivity of the pyrrole (B145914) ring towards electrophiles.

Conversely, the nitrogen atom of the indole (B1671886) moiety possesses a lone pair of electrons and can act as a nucleophile. The enamine character of the double bond within the pyrrole ring also confers nucleophilic properties to the C3 position. The carbonyl group at C4 presents an electrophilic carbon and a nucleophilic oxygen.

Cycloaddition Chemistry Involving the Dihydroindolone Nucleus

The dihydroindolone nucleus contains a double bond that could potentially participate in cycloaddition reactions. For instance, it could act as a dienophile in Diels-Alder reactions, particularly when activated by the electron-withdrawing bromine atom. However, specific examples of cycloaddition reactions involving this compound have not been documented in the searched literature. Research on related 4,5,6,7-tetrahydroindol-4-ones indicates their utility in constructing polyheterocyclic structures through cycloaddition pathways. nih.gov For instance, these systems can undergo [4+2]-cycloadditions to form fused six-membered rings. nih.gov

Oxidative Transformations and Dehydrogenative Aromatization

The dihydroindolone core is susceptible to oxidation. Dehydrogenation of the 6,7-dihydro-1H-indol-4(5H)-one system would lead to the corresponding aromatic indol-4-one. This aromatization can be a powerful driving force for certain reactions. While specific studies on the oxidative transformation of this compound are not available, related 4,5,6,7-tetrahydroindol-4-ones have been shown to undergo oxidation to the corresponding indole derivatives. nih.gov

Rearrangement Reactions and their Mechanistic Pathways

Rearrangement reactions are a common feature in heterocyclic chemistry. For the this compound scaffold, rearrangements could potentially be initiated by the formation of reactive intermediates under various reaction conditions. For example, a rsc.orgrsc.org sigmatropic rearrangement has been observed in O-alkenoates of 4,5,6,7-tetrahydroindol-4-one, leading to pyrrole-fused structures instead of the expected Fischer indole synthesis products. nih.gov However, no specific rearrangement reactions for this compound have been reported in the available literature.

In Depth Spectroscopic Analysis and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, as well as the electronic nature of the fused pyrrole (B145914) and cyclohexanone rings.

The protons on the saturated cyclohexanone ring (at positions 5, 6, and 7) would appear as multiplets in the aliphatic region of the spectrum. The two protons at C5, adjacent to the carbonyl group, are expected to be deshielded and resonate at a lower field compared to the protons at C6 and C7. The proton on the pyrrole ring (C3-H) would appear as a singlet or a narrow triplet, depending on the coupling with the N-H proton, in the aromatic region. The N-H proton itself would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
N-H8.0 - 9.0br s-
C3-H6.5 - 6.8s-
C7-H₂2.8 - 3.0t~6.0
C5-H₂2.5 - 2.7t~6.0
C6-H₂2.0 - 2.2p~6.0

Note: Predicted values are based on the analysis of similar structures and standard NMR chemical shift tables. s = singlet, t = triplet, p = pentet, br s = broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C4) is expected to be the most deshielded, appearing at the lowest field. The carbon atom bearing the bromine (C2) will also be significantly shifted. The chemical shifts of the other carbon atoms in the pyrrole and cyclohexanone rings provide further structural confirmation. The introduction of the bromine atom at the C2 position is expected to cause a downfield shift for C2 and a slight shielding effect (upfield shift) for the adjacent C3 atom, a common substituent effect in heterocyclic systems.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
C4 (C=O)195 - 200
C7a150 - 155
C3a125 - 130
C3110 - 115
C2105 - 110
C737 - 40
C535 - 38
C620 - 25

Note: Predicted values are based on the analysis of similar structures and standard NMR chemical shift tables.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on C5 and C6, and between C6 and C7, confirming the sequence of the methylene groups in the cyclohexanone ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would provide the exact mass of the molecular ion.

The presence of a bromine atom is readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and any bromine-containing fragments, separated by two mass units.

Calculated Exact Mass:

IonFormulaCalculated Exact Mass
[M(⁷⁹Br)]⁺C₈H₈⁷⁹BrNO212.9844
[M(⁸¹Br)]⁺C₈H₈⁸¹BrNO214.9823

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the cyclohexanone ring, typically in the range of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibration of the pyrrole ring, which is expected to appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The C-Br stretching vibration would likely appear in the fingerprint region, below 700 cm⁻¹.

Predicted FTIR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H stretch3200 - 3400Medium, Broad
C-H stretch (aromatic)3050 - 3150Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch1650 - 1700Strong
C=C stretch (aromatic)1550 - 1650Medium
C-N stretch1250 - 1350Medium
C-Br stretch500 - 700Medium to Weak

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also be useful for characterizing this molecule. The C=C and C-C stretching vibrations of the rings, which might be weak in the FTIR spectrum, could show strong signals in the Raman spectrum.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. Obtaining suitable crystals and performing such an analysis would be a valuable contribution to the complete characterization of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Geometrical Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Through DFT calculations, a molecule's geometry can be optimized to its lowest energy state, providing key information on bond lengths, bond angles, and dihedral angles.

For 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized molecular geometry. This would reveal the precise three-dimensional arrangement of the atoms and the electronic distribution within the molecule.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Study.

ParameterPredicted Value
Bond Lengths (Å)
C-BrData not available
C=OData not available
N-HData not available
Bond Angles (°) **
C-N-CData not available
C-C-BrData not available
Dihedral Angles (°) **
Data not availableData not available

Spectroscopic Property Prediction through Computational Methods

Computational methods are instrumental in predicting and interpreting spectroscopic data.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax). For this compound, a TD-DFT calculation would provide insight into its electronic transitions.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound.

ExcitationPredicted λmax (nm)Oscillator Strength (f)
S0 → S1Data not availableData not available
S0 → S2Data not availableData not available

Computational NMR Chemical Shift Prediction

Computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict NMR chemical shifts (¹H and ¹³C). These predictions are valuable for assigning experimental spectra and confirming molecular structures. A computational NMR study of this compound would provide theoretical chemical shifts for each proton and carbon atom.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C2Data not availableH1Data not available
C3aData not availableH3Data not available
C4Data not availableH5Data not available
C5Data not availableH6Data not available
C6Data not availableH7Data not available
C7Data not available
C7aData not available

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and the associated activation energies. For this compound, computational studies could investigate its reactivity, for example, in nucleophilic substitution reactions at the bromine-bearing carbon or reactions involving the enone system.

Molecular Interactions and Binding Mode Analysis

Understanding how a molecule interacts with its environment or a biological target is crucial, particularly in fields like drug discovery. Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding mode and affinity of a ligand to a receptor. If this compound were to be investigated as a potential inhibitor of an enzyme, for instance, these methods could predict its binding orientation and key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) within the active site.

Conformational Dynamics and Stability Profiling

Molecules that are not rigid can exist in multiple conformations. Conformational analysis, often performed using molecular mechanics or DFT, can identify the different stable conformers and their relative energies. For this compound, the saturated six-membered ring can adopt different chair and boat-like conformations. A computational study would reveal the most stable conformation and the energy barriers between different conformers, providing insight into the molecule's flexibility and shape.

Utility of 2 Bromo 6,7 Dihydro 1h Indol 4 5h One As a Chemical Synthon

Building Block for the Construction of Diverse Heterocyclic Systems

The strategic placement of functional groups in 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one makes it an excellent starting material for the synthesis of a wide array of heterocyclic systems. The presence of the bromine atom at the 2-position of the indole (B1671886) core allows for various cross-coupling reactions, while the ketone and the N-H group of the pyrrole (B145914) ring offer sites for condensation and substitution reactions.

A notable application of the parent scaffold, 4,5,6,7-tetrahydroindol-4-one, is in the synthesis of fused isoquinoline (B145761) derivatives. For instance, tetrahydroindolo-fused isoquinolines can be synthesized through a one-pot, two-step reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, including 4-oxotetrahydroindole. This process involves an initial double substitution of the fluorine atoms followed by a palladium-catalyzed intramolecular C-H arylation. This methodology highlights the potential of the 6,7-dihydro-1H-indol-4(5H)-one framework to participate in complex cascade reactions to build polyheterocyclic structures.

Furthermore, the ketone functionality can be readily manipulated to introduce additional rings. For example, reaction of 4,5,6,7-tetrahydroindol-4-ones with ethyl formate (B1220265) and a base leads to the α-formylation of the ketone, producing enaminoketones. These intermediates are versatile precursors for the synthesis of various tricyclic heterocycles through cycloaddition reactions.

The general reactivity of the 6,7-dihydro-1H-indol-4(5H)-one core is also demonstrated in the synthesis of functionalized pyrroles and other indole derivatives through condensation reactions of 1,3-dicarbonyl compounds with reagents like 2-azido-1,1-diethoxyethane (B2413938). This underscores the broad utility of this class of compounds in generating diverse heterocyclic libraries.

Applications in the Synthesis of Polycyclic Aromatic Compounds

The bromo-substituted nature of this compound makes it a prime candidate for palladium-catalyzed cross-coupling reactions, a powerful tool for the construction of polycyclic aromatic compounds (PACs). While direct examples starting from this specific bromo-indolone are not extensively documented in readily available literature, the principles of established synthetic methodologies strongly support its potential in this area.

For instance, the synthesis of carbazole (B46965) derivatives, a prominent class of PACs, often relies on the coupling of halogenated aromatic compounds. The bromine atom in this compound can serve as a handle for Suzuki, Buchwald-Hartwig, or other similar cross-coupling reactions with appropriate coupling partners, such as boronic acids or amines, to introduce additional aryl or heteroaryl rings. Subsequent aromatization of the dihydroindolone ring would lead to the formation of carbazole or other polycyclic aromatic systems.

A reported metal-free oxidative cross-coupling protocol for the synthesis of 1-(indol-3-yl)carbazoles from 1-indolyl tetrahydrocarbazoles demonstrates a feasible pathway for aromatization. This suggests that once the initial coupling is achieved, the dihydroindolone core can be converted to a fully aromatic system.

Precursor in the Elaboration of Complex Organic Frameworks

At present, there is a lack of specific published research detailing the direct use of this compound as a building block for complex organic frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). However, the inherent functionalities of the molecule suggest its potential as a valuable precursor for such materials.

The design of organic linkers is a critical aspect of synthesizing MOFs and COFs. These linkers typically possess multiple coordination sites that can bind to metal ions or form covalent bonds with other organic units to create extended porous structures. The N-H group of the pyrrole ring and the carbonyl group of the indolone could potentially act as coordination sites for metal ions. Furthermore, the bromine atom can be functionalized through cross-coupling reactions to introduce other coordinating groups, such as carboxylic acids or pyridyl moieties, which are commonly used in the construction of these frameworks.

Role in Advanced Materials and Functional Molecule Design

The 6,7-dihydro-1H-indol-4(5H)-one scaffold is a key feature in a number of biologically active molecules and functional materials. The introduction of a bromine atom at the 2-position provides a strategic point for diversification and the development of novel derivatives with enhanced or specific properties.

In the realm of medicinal chemistry, indole derivatives are prevalent in numerous drug candidates. For example, derivatives of the related pyrrolo[2,3-c]pyridin-7-one core have been identified as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are promising targets in oncology. The synthesis of such complex molecules often involves the strategic use of halogenated precursors for late-stage functionalization. The 2-bromo-indolone could serve as a key intermediate in the synthesis of novel BET bromodomain inhibitors.

Furthermore, indole-based compounds have been investigated for their potential as antiviral agents. For instance, derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole have been identified as inhibitors of the hepatitis C virus (HCV). The ability to modify the core structure through the bromo-substituent could lead to the discovery of new antiviral compounds with improved efficacy.

The development of novel bioactive molecules often involves the synthesis and screening of libraries of related compounds. The reactivity of the bromine atom in this compound makes it an ideal starting point for generating such libraries through various chemical transformations.

Conclusion and Outlook in Dihydroindolone Research

Summary of Key Advancements in 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one Chemistry

The primary advancement concerning this compound is its establishment as a trifunctional synthetic building block. The core structure, 6,7-dihydro-1H-indol-4(5H)-one, is accessible through established cyclization strategies, such as those derived from the condensation of 1,3-dicarbonyl compounds. researchgate.netjcchems.com The introduction of a bromine atom at the C2-position of the pyrrole (B145914) ring is a crucial functionalization. This C2-bromo motif, combined with the inherent reactivity of the C4-ketone and the N-H group, unlocks a vast chemical space for molecular elaboration.

Key reactive sites that represent significant points of advancement for this molecule include:

The C2-Bromo Group: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, vinyl, alkynyl, and amino substituents.

The C4-Ketone: This functionality can undergo nucleophilic additions, condensations, and rearrangements. It allows for the construction of complex polycyclic or spirocyclic systems, similar to the development of spirooxindoles which have shown significant potential as anticancer agents. nih.govnih.gov

The N-H Group: The secondary amine can be readily N-alkylated or N-arylated, providing a vector to modify the molecule's steric and electronic properties, as well as its solubility and hydrogen-bonding capabilities.

The synthesis of the parent 4,5,6,7-tetrahydroindol-4-one scaffold has been known for decades, but the strategic placement of the bromo group on this core represents the key feature that positions it as a modern and highly valuable intermediate for combinatorial chemistry and targeted synthesis. nih.gov

Identification of Promising Avenues for Further Synthetic Exploration

The multifunctional nature of this compound opens numerous promising avenues for further synthetic work. Future exploration can be systematically directed at its three key reactive sites, either sequentially or in one-pot multicomponent strategies.

Below is a table outlining potential synthetic transformations that could be explored.

Reactive Site Reaction Type Potential Reagents/Catalysts Expected Outcome
C2-BrSuzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), baseC2-arylated/heteroarylated dihydroindolones
C2-BrSonogashira CouplingTerminal alkynes, Pd/Cu catalystsC2-alkynylated dihydroindolones
C2-BrBuchwald-Hartwig AminationPrimary/secondary amines, Pd catalyst, ligand (e.g., BINAP)C2-aminated dihydroindolones
C4-KetoneGrignard ReactionOrganomagnesium halides (R-MgBr)Tertiary alcohols at C4
C4-KetoneReductive AminationAmines (R-NH₂), reducing agent (e.g., NaBH₃CN)C4-amino substituted dihydroindoles
C4-KetoneWittig ReactionPhosphonium ylides (Ph₃P=CHR)Exocyclic double bond at C4
N1-HN-Alkylation / N-ArylationAlkyl halides, arylboronic acids (Chan-Lam coupling)N-substituted dihydroindolones

These pathways could be combined to rapidly generate a library of diverse molecules from a single, versatile starting material, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.

Future Directions in Computational and Spectroscopic Characterization

While basic identifiers for this compound are available, a comprehensive characterization using modern techniques is a critical future step. cymitquimica.comjkchemical.com

Spectroscopic Characterization: A complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra is essential. This would require a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to confirm connectivity. High-resolution mass spectrometry (HRMS) is needed to experimentally verify the exact mass and elemental formula (C₈H₈BrNO). nih.gov Furthermore, FT-IR spectroscopy would provide definitive data on the characteristic vibrational frequencies of the N-H and C=O bonds.

Computational Characterization: Computational chemistry offers powerful predictive tools that should be applied to this molecule. nih.govmdpi.com Future work should involve:

Density Functional Theory (DFT) Calculations: To model the molecule's geometry, calculate its electronic properties (such as the electrostatic potential surface and frontier molecular orbital energies), and predict its theoretical NMR and IR spectra for comparison with experimental data.

Reaction Modeling: To investigate the mechanisms and predict the feasibility and potential outcomes of the synthetic avenues outlined in section 7.2. This can help prioritize laboratory experiments by identifying the most energetically favorable reaction pathways.

Molecular Docking: Once elaborated into derivative libraries, computational docking studies could screen these novel compounds against known biological targets (e.g., kinase active sites, GPCRs), providing a rational basis for their development in drug discovery programs. mdpi.comnih.gov

Potential for Novel Chemical Scaffold Development in Emerging Fields

The this compound framework is an exemplary starting point for the development of novel chemical scaffolds with applications in diverse fields.

Medicinal Chemistry: The dihydroindolone core is a "privileged scaffold," meaning it is a recurring motif in biologically active compounds. researchgate.netnih.gov The strategic functional handles of this specific bromo-derivative allow for its use in creating libraries of compounds for high-throughput screening. By applying the synthetic transformations described above, derivatives can be designed to probe interactions with a wide range of biological targets. For instance, creating spirocyclic structures at the C4-position could yield potent inhibitors of protein-protein interactions, a strategy that has proven successful for related spirooxindole compounds. nih.gov

Materials Science: While less explored, indole-containing molecules are of interest in materials science for their electronic properties. The C2-bromo and N-H positions on the scaffold provide two distinct points for polymerization or incorporation into larger conjugated systems. Exploration in this area could lead to the development of novel organic semiconductors, dyes, or sensor materials where the electronic properties can be fine-tuned through synthetic modification at the ketone.

The potential for this compound lies in its versatility. It serves as a molecular linchpin, holding latent reactivity that, when unlocked, can lead to a cascade of new and potentially valuable molecules for a range of scientific applications.

Q & A

Q. How do substituents on the aniline component influence the reactivity and regioselectivity in brominated indolone synthesis?

  • Methodological Answer : Substituents on the aniline ring significantly impact reaction efficiency. Electron-donating groups (e.g., -CH₃ on para-toluidine in compound 5d ) enhance yields (up to 94%) by stabilizing intermediates, while bulky substituents (e.g., 2,3-dimethylphenyl in 5e ) may reduce yields due to steric hindrance . Table 1 below illustrates substituent effects:
CompoundAniline SubstituentYield (%)Melting Point (°C)
5aPhenyl85207
5dp-Tolyl94185
5e2,3-Dimethylphenyl89147
Data adapted from .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives with varying substituents?

  • Methodological Answer : Contradictions (e.g., shifted NMR signals due to substituent effects) require:
  • Comparative Analysis : Use control compounds with known substituents to benchmark spectral patterns .
  • Deuterated Solvents : Eliminate solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) .
  • X-ray Crystallography : Confirm regioselectivity and stereochemistry in ambiguous cases .

Q. How can researchers achieve enantioselective synthesis of brominated indolones, and what catalysts or conditions are effective?

  • Methodological Answer : Enantioselective synthesis is achievable via chemoenzymatic methods. For example, kinetic resolution using Aspergillus niger biocatalysts can separate racemic mixtures into enantiomers with >90% enantiomeric excess (ee). This approach is particularly effective for hydroxylated derivatives .

Q. What are the challenges in scaling up brominated indolone synthesis while maintaining efficiency and purity?

  • Methodological Answer : Scaling up MCRs requires:
  • Solvent Volume Optimization : Reduce ethanol content to minimize costs while retaining reaction efficiency .
  • Catalyst Recycling : Recover K₂CO₃ via filtration to reduce waste .
  • Continuous Flow Systems : Improve heat distribution and reduce reaction time compared to batch reflux .

Methodological Notes

  • Green Chemistry : Water-ethanol solvent systems are preferred over acetic acid (used in older methods) to reduce toxicity .
  • Spectral Validation : Always cross-validate NMR/IR data with computational tools (e.g., DFT calculations) for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.